molecular formula C15H21BN2O2 B8024572 1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B8024572
M. Wt: 272.15 g/mol
InChI Key: GSQAEYWVSZUVEH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with methyl groups at positions 1 and 3 and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 6. The boronic ester group renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science for constructing biaryl motifs . Its molecular formula is C₁₅H₂₁BN₂O₂, with a molecular weight of 272.15 g/mol (exact mass: 272.166). The compound is typically stored at -20°C to maintain stability .

Properties

IUPAC Name

1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-10-11-8-7-9-12(13(11)18(6)17-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQAEYWVSZUVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cadogan Reaction for Indazole Formation

The Cadogan reaction, involving reductive cyclization of Schiff bases with triethyl phosphite, provides a robust route to 1H-indazole derivatives. For 1,3-dimethyl substitution, the reaction proceeds via:

  • Condensation of 2-nitrobenzaldehyde derivatives with methylamine to form Schiff bases.

  • Cyclization under reflux with triethyl phosphite (P(OEt)₃), yielding the indazole core.

Example protocol :

  • 2-Nitro-4,6-dimethylbenzaldehyde is condensed with methylamine in ethanol at 80°C for 12 hours.

  • The resulting Schiff base is treated with P(OEt)₃ at 120°C under nitrogen, affording 1,3-dimethyl-1H-indazole in 65–75% yield.

Direct Alkylation of Indazole

Alternative routes involve sequential alkylation of unsubstituted indazole:

  • N-1 Methylation : Treatment with methyl iodide and a base (e.g., NaH) in DMF at 0–25°C.

  • C-3 Methylation : Directed ortho-lithiation using LDA (lithium diisopropylamide) followed by quenching with methyl iodide, achieving 85–90% regioselectivity.

Iridium-Catalyzed C-H Borylation at C-7

Reaction Design and Mechanistic Insights

The iridium-catalyzed C-H borylation, as described by Sadler et al., enables direct functionalization of indazoles without pre-installed directing groups. For 1,3-dimethyl-1H-indazole, the steric bulk of the C-3 methyl group suppresses borylation at C-3 and C-5, redirecting reactivity to C-7.

Optimized conditions :

  • Catalyst: [Ir(COD)OMe]₂ (1.5 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%)

  • Boron source: Bis(pinacolato)diboron (B₂pin₂, 1.1 eq.)

  • Solvent: Methyl tert-butyl ether (MTBE)

  • Temperature: 80°C for 1–4 hours.

Procedure :

  • In a glovebox, combine 1,3-dimethyl-1H-indazole (1.0 eq.), [Ir(COD)OMe]₂, dtbpy, and B₂pin₂ in MTBE.

  • Heat at 80°C under nitrogen with vigorous stirring.

  • Monitor by TLC or GC-MS until complete consumption of starting material.

  • Purify by flash chromatography (SiO₂, 0–5% MeOH in CHCl₃) to isolate the boronate ester (55–70% yield).

Critical Parameters

  • Protecting group effects : Electron-withdrawing groups (e.g., sulfonyl) accelerate borylation but are unnecessary for 1-methyl-protected indazoles.

  • Steric guidance : The C-3 methyl group forces borylation to occur at C-7, as confirmed by NMR and X-ray crystallography.

  • Stability : The pinacol boronate ester resists protodeboronation during chromatography, unlike simpler boronates.

Alternative Routes and Comparative Analysis

Halogenation Followed by Miyaura Borylation

While less efficient, this two-step approach offers an alternative:

  • C-7 Bromination : Treat 1,3-dimethyl-1H-indazole with NBS (N-bromosuccinimide) in DMF under radical initiation (AIBN).

  • Miyaura Borylation : Cross-coupling the bromide with bis(pinacolato)diboron using Pd(dppf)Cl₂ (10 mol%) and KOAc in dioxane at 100°C (40–50% yield).

Limitations

  • Lower yields compared to direct C-H borylation.

  • Requires harsh bromination conditions that may degrade the indazole core.

Scalability and Industrial Feasibility

The iridium-catalyzed method is preferred for large-scale synthesis due to:

  • Atom economy : No halogenation step required.

  • Solvent compatibility : MTBE is cost-effective and easily removed.

  • Catalyst recycling : Iridium complexes can be recovered via biphasic extraction, reducing costs.

Typical batch data :

ParameterValue
Starting material100 g (0.54 mol)
B₂pin₂1.1 eq. (153 g)
Reaction volume2 L MTBE
Isolated yield68% (112 g)
Purity (HPLC)>98%

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The indazole core can be reduced under specific conditions.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced indazole derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Recent studies have indicated that indazole derivatives exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets associated with tumor growth. For example, compounds similar to 1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects : Research has also highlighted the potential neuroprotective effects of indazole derivatives. These compounds may help in the treatment of neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .
  • Antimicrobial Properties : Another area of interest is the antimicrobial activity of this compound. Studies suggest that indazole derivatives can inhibit the growth of several bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Materials Science

  • Polymer Chemistry : The dioxaborolane group in the compound allows for its use in polymerization reactions. It can serve as a monomer or a cross-linking agent in the synthesis of new polymers with enhanced mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for electronics and coatings .
  • Fluorescent Materials : The unique structure of 1H-indazole derivatives can be exploited in the development of fluorescent materials. These materials are useful in various applications including bioimaging and sensor technologies due to their photophysical properties .

Organic Synthesis

  • Cross-Coupling Reactions : The presence of the boron-containing dioxaborolane group makes this compound valuable in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, facilitating the construction of complex organic molecules .
  • Synthesis of Complex Molecules : The versatility of 1,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole allows it to be used as an intermediate in synthesizing more complex structures such as pharmaceuticals and agrochemicals .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Indazole derivatives showed significant apoptosis induction in cancer cells.
Neuroprotective Effects Compounds exhibited protective effects against oxidative stress in neurons.
Antimicrobial Properties Demonstrated effective inhibition against various bacterial strains.
Polymer Chemistry Utilized as a cross-linking agent leading to improved polymer properties.
Cross-Coupling Reactions Enhanced efficiency in forming carbon-carbon bonds through Suzuki reactions.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in medicinal chemistry for targeting specific biomolecules.

Comparison with Similar Compounds

The structural and functional attributes of 1,3-dimethyl-7-(dioxaborolan-2-yl)-1H-indazole can be contextualized against analogous indazole and boronic ester derivatives. Key comparisons include:

Structural Analogues
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences/Similarities Reference
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Methyl (3), Boronic ester (7) C₁₅H₂₁BN₂O₂ 272.15 Lacks 1-methyl group; similar reactivity in coupling
3,7-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Methyl (3,7), Boronic ester (4) C₁₆H₂₃BN₂O₂ 286.17 Boronic ester at position 4; altered regioselectivity
1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Isopropyl (1), Boronic ester (6) C₁₆H₂₃BN₂O₂ 286.17 Bulkier substituent at position 1; lower yield (40%)
7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Chloro (7), Boronic ester (4) C₁₃H₁₆BClN₂O₂ 278.55 Halogen substitution impacts electronic properties

Key Observations :

  • Regiochemical Impact : The position of the boronic ester (e.g., 4 vs. 7) significantly alters cross-coupling efficiency. Position 7 in the target compound is sterically favorable for coupling compared to position 4 .
  • In contrast, isopropyl groups (e.g., 1-isopropyl derivative) reduce synthetic yields due to steric hindrance .
Functional Analogues
Compound Class/Example Core Structure Key Features Applications Relevance to Target Compound
9-Phenyl-3,6-bis(dioxaborolan-2-yl)carbazole Carbazole Two boronic esters; extended π-conjugation OLEDs, phosphorescent materials Highlights role of boronic esters in optoelectronics
1-Acetyl-6-(dioxaborolan-2-yl)-1H-indazole Indazole + acetyl Acetyl at position 1; boronic ester at 6 Probing electronic effects Demonstrates substituent-driven solubility changes

Key Observations :

  • Optoelectronic Potential: Carbazole derivatives with dual boronic esters (e.g., 9-phenyl-3,6-bis(dioxaborolan-2-yl)carbazole) exhibit ultralong phosphorescence, suggesting that the target compound’s boronic ester could be leveraged in similar materials science applications .
  • Solubility Modulation : Acetylated indazoles (e.g., 1-acetyl-6-boronic ester) show improved solubility in polar solvents, a trait that could be engineered into the target compound for enhanced bioavailability .

Key Observations :

  • Synthetic Challenges : The target compound’s synthesis likely parallels the 40% yield reported for the isopropyl analogue, requiring optimized palladium-catalyzed coupling conditions .
  • Stability : The boronic ester’s sensitivity to moisture necessitates stringent storage conditions (-20°C), contrasting with simpler indazole derivatives .

Biological Activity

1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Molecular Formula: C11_{11}H19_{19}BN2_2O
Molecular Weight: 222.09 g/mol
CAS Number: 1047644-76-7

The compound features a unique structure that includes a dioxaborolane moiety, which is known to enhance the stability and bioavailability of similar compounds.

Synthesis

The synthesis of 1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves several steps including the reaction of indazole derivatives with boron-containing reagents. The process has been optimized to yield high purity compounds suitable for biological testing .

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives. Notably, a related compound was shown to inhibit Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression by modulating immune responses. In vitro tests demonstrated that these compounds significantly reduced IDO1 expression in various cancer cell lines including hypopharyngeal carcinoma (FaDu) and breast cancer (MCF7) cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Indazole DerivativeFaDu15IDO1 inhibition
Indazole DerivativeMCF712Apoptosis induction

Inhibition of Kinases

The compound's structure suggests potential kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways associated with cancer and other diseases. Preliminary studies indicate that modifications in the indazole framework can lead to selective inhibition of kinases such as GSK-3β and IKK-β . This selective inhibition could provide therapeutic benefits in conditions like inflammation and cancer.

Table 2: Kinase Inhibition Profile

CompoundKinase Target% Inhibition at 10 µM
Indazole DerivativeGSK-3β75%
Indazole DerivativeIKK-β68%

Case Studies

In a recent evaluation of novel indazole derivatives for their anticancer properties:

  • Study on Hypopharyngeal Carcinoma : The compound was found to suppress cell mobility and induce apoptosis through ERK pathway activation.
  • Breast Cancer Study : Another derivative exhibited significant cytotoxic effects on MCF7 cells with reduced expression of matrix metalloproteinase MMP9, indicating potential for metastasis inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

  • Methodological Answer : The synthesis typically involves bromination at the 7-position of the indazole core, followed by a Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂). Key steps include protecting the indazole nitrogen atoms (1,3-dimethyl groups) to prevent side reactions. The reaction is performed under inert conditions (e.g., N₂ atmosphere) in anhydrous THF or dioxane at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/EtOAc) yields the boronate ester with >90% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns and boronate ester integrity (e.g., B–O peaks at δ 1.0–1.3 ppm for pinacolato methyl groups).
  • IR Spectroscopy : Detects B–O stretching (~1350 cm⁻¹) and aromatic C–H vibrations (~3050 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₄BN₂O₂: 311.1932).
  • X-ray Crystallography : Using SHELXL or OLEX2, single-crystal analysis resolves bond lengths/angles, confirming regioselectivity of the boronate group .

Q. How does the boronate ester moiety influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides (e.g., Ar–X, X = Br, I) under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). The boronate acts as a nucleophile, forming C–C bonds at the 7-position. Stability under aqueous conditions and compatibility with diverse substrates make it ideal for constructing biaryl systems in drug discovery .

Advanced Research Questions

Q. What strategies address low yields in Miyaura borylation of 7-bromo-1,3-dimethylindazole?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(dppf)Cl₂ (5 mol%) with excess B₂Pin₂ (1.5–2 equiv).
  • Microwave Assistance : Reduce reaction time to 2–4 hours at 100°C (sealed vial).
  • Anhydrous Conditions : Pre-dry solvents (THF, dioxane) over molecular sieves.
  • Monitoring : Track progress via TLC (Rf = 0.4 in hexane/EtOAc 3:1) or LC-MS. Post-reaction, quench with aqueous NH₄Cl and extract with EtOAC to isolate the product .

Q. How to resolve discrepancies between computational modeling and experimental data in structure-activity studies?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO/water) to refine docking poses.
  • Crystallographic Refinement : Use SHELXL to detect protonation states (e.g., N-methyl vs. tautomeric forms).
  • NMR Titrations : Compare calculated (DFT) and experimental 1H chemical shifts. For example, discrepancies in aromatic proton shifts may indicate π-stacking interactions not captured in silico .

Q. What are the challenges in developing this compound for boron neutron capture therapy (BNCT)?

  • Methodological Answer :

  • Boron-10 Enrichment : Isotopic purification (≥95% ¹⁰B) via repeated recrystallization or chromatography.
  • Biodistribution : Radiolabel with ¹⁸F or ¹¹C for PET imaging to track tumor uptake.
  • Formulation : Encapsulate in liposomes (size <100 nm) to enhance blood-brain barrier penetration. Validate efficacy in glioblastoma models using neutron irradiation at 10¹² n/cm² .

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